![molecular formula C14H18N4 B1300551 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine CAS No. 321998-92-9](/img/structure/B1300551.png)
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine
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Overview
Description
“1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine” is a chemical compound that is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Scientific Research Applications
Antidiabetic Agent Synthesis
This compound is used in the synthesis of teneligliptin hydrobromide hydrate , a drug marketed in Japan for the treatment of type 2 diabetes mellitus . The process involves the preparation of a key intermediate, which is then used to create the active pharmaceutical ingredient.
Antioxidant and Anticancer Activities
Pyrazole derivatives, including those related to 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine, have been studied for their antioxidant properties and potential anticancer activities . They have been shown to be cytotoxic to several human cell lines, indicating their therapeutic potential in cancer treatment.
Dipeptidyl Peptidase-4 Inhibitors
As an intermediate, this compound is utilized to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidyl peptidase 4 inhibitors, which are important in the development of antidiabetic agents .
Chemical Process Development
Patents have described processes for the preparation of this compound, highlighting its importance in the development of efficient and scalable chemical processes for pharmaceutical production .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide variety of biological activities . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Mode of Action
It’s known that pyrazole derivatives can interact with various targets in the cell, leading to a range of biological effects .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s known that the compound has a melting point of 107-108°c, a boiling point of 429°c, and a density of 119 . It’s slightly soluble in DMSO and methanol . These properties may influence its bioavailability.
Result of Action
It’s known that pyrazole derivatives can have a range of effects, including cytotoxic effects on human cell lines .
properties
IUPAC Name |
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-17-8-10-18(11-9-17)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUCNWDIHQUMBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine |
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